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Introduction and Chemical Profile

Antazoline hydrochloride is a first-generation antihistamine with a rich history in clinical medicine and

ongoing relevance in pharmaceutical research. Originally developed in the mid-20th century, this compound

represents an important early therapeutic agent in the histamine antagonist class with a unique chemical

structure that continues to reveal novel pharmacological properties. The molecular structure of antazoline

hydrochloride consists of an imidazoline ring linked through a methylene bridge to a benzylaniline group,

forming the systematic chemical name N-benzyl-N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline

hydrochloride. This specific arrangement confers both histamine receptor affinity and additional modes of

action that have expanded its potential therapeutic applications beyond initial indications. [1] [2]

The compound's development history reflects an evolving understanding of its multifaceted pharmacology,

from classical antihistamine effects to more recently discovered antiviral and cardiac applications. With a

molecular formula of C₁₇H₂₀ClN₃ and a molecular weight of 301.81 g/mol, antazoline hydrochloride

presents as a white to off-white crystalline solid with a melting point of approximately 238°C. It

demonstrates moderate solubility in water (663 mg/L at 30°C) and DMSO (soluble with heating), properties

that have influenced its formulation development throughout its history. The solid-state stability of the
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compound under appropriate storage conditions (room temperature, inert atmosphere) has facilitated its long-

term utility in pharmaceutical products. [3] [1]

Historical Development and Timeline

The development trajectory of antazoline hydrochloride spans more than seven decades, reflecting

evolving understanding of its pharmacological properties and therapeutic potential. The following timeline

highlights key milestones in the compound's development and application:

1948: Initial Synthesis
(Miescher & Klarer)

1950 1970

1970s-1980s: Cardiac
Applications Investigated

1995: Degradation Product
Identification

2015: Danish Pregnancy
Safety Study

2020: Antiviral Effects
Against HBV

2024: Advanced Analytical
Methods Published

Click to download full resolution via product page

Table: Historical Development Timeline of Antazoline Hydrochloride

The initial synthesis of antazoline was documented in a 1948 patent by Miescher and Klarer, assigned to

Ciba Pharmaceutical Products, Inc., representing the fundamental breakthrough that enabled its subsequent

pharmaceutical development. Through the 1950s, the compound entered clinical practice as a conventional
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antihistamine, primarily formulated for topical administration in ocular and nasal preparations for allergic

conditions. During the 1970s-1980s, investigators began exploring unexpected cardiac applications, with

clinical studies documenting antiarrhythmic properties and establishing intravenous and oral dosing

regimens for arrhythmia management (100-200 mg orally, 50 mg IV bolus). [1] [4]

The 1995 identification and characterization of antazoline's primary degradation product, N-[(N-

benzylanilino)acetyl]ethylenediamine (IV), marked a significant advancement in quality control capabilities,

enabling more precise stability testing and formulation improvements. A substantial epidemiological study in

2015 leveraging Danish healthcare registries demonstrated the safety of antazoline-naphazoline eye drops

during early pregnancy, addressing important therapeutic risk-benefit considerations. The most recent decade

has revealed novel applications, with a 2020 study reporting potent dose-dependent inhibition of Hepatitis B

Virus replication, followed by ongoing refinement of analytical methods as evidenced by 2024 publications

on spectrophotometric determination techniques. [5] [6] [7]

Analytical Method Evolution

Stability-Indicating Methods

The evolution of analytical methods for antazoline hydrochloride reflects increasing sophistication in

pharmaceutical analysis, with early approaches focusing on stability-indicating assays. A landmark 1995

study identified the primary degradation product in commercial ophthalmic formulations as N-[(N-

benzylanilino)acetyl]ethylenediamine (IV), formed through hydrolysis under high pH conditions.

Researchers employed comprehensive spectral characterization using NMR, FT-IR, and Mass

Spectrometry for conclusive structural elucidation. The development of a stability-indicating HPLC

method represented a significant advancement, with validation parameters demonstrating linear UV

response at 280 nm, recovery >98%, good reproducibility, and a detection limit of 2 μg/mL for the

degradant. Analysis of expired stability lots revealed remarkably low degradation (0.002% w/v), attesting to

the formulation's robustness under proper storage conditions. [5]

Spectrophotometric Advancements
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Recent methodological innovations have focused on techniques for analyzing antazoline in combination

products without separation. A 2024 study established a novel approach using ratio spectra modulation for

simultaneous determination of tetrahydrozoline and antazoline HCl in pharmaceutical formulations. The

method employed two complementary techniques:

Extended Ratio Subtraction Method (EXRSM) for antazoline determination

Ratio Subtraction Method (RSM) for tetrahydrozoline quantification

This methodology demonstrated linearity ranges of 3.0-30.0 μg/mL for antazoline and 5.0-45.0 μg/mL for

tetrahydrozoline, with validation according to ICH guidelines confirming acceptable repeatability, accuracy,

and intermediate precision. The approach successfully addressed the challenge of analyzing compounds with

extended spectral overlap, providing a competitive alternative to liquid chromatography in quality control

settings. These spectrophotometric advances represent the continuing evolution of analytical capabilities for

this historical pharmaceutical compound. [8]

Mechanism of Action and Pharmacology

Multimodal Pharmacological Actions

Antazoline hydrochloride exhibits a complex multimodal mechanism of action that has been progressively

elucidated throughout its historical development. The compound's primary recognized mechanism is as a

competitive histamine H1 receptor antagonist, selectively binding to but not activating histamine H1

receptors, thereby blocking the actions of endogenous histamine and providing temporary relief from allergic

symptoms. Beyond this classical antihistamine activity, research has revealed additional significant

pharmacological targets that expand the drug's therapeutic potential and explain its investigation for

repurposing in various clinical contexts. [1] [2]

Histamine Receptor Antagonism: Antazoline binds reversibly to histamine H1 receptor sites on

target cells, preventing histamine from acting on these cells and exerting an antiallergic effect by

blocking and inhibiting H1 receptor-mediated physiological reactions. This activity underlies its

traditional use in allergic conjunctivitis and nasal congestion. [9]
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Calcium Channel Modulation: Research published in 2002 demonstrated that antazoline inhibits

voltage-gated Ca²⁺ channels, revealing an important additional mechanism that contributes to its

cardiac effects. This calcium channel blocking activity likely underlies its investigated antiarrhythmic

properties and represents a significant expansion beyond its original antihistamine classification. [8]

Anticholinergic Properties: As a first-generation antihistamine, antazoline exhibits antimuscarinic

effects that contribute to both its therapeutic actions and side effect profile. These properties

necessitate caution in certain patient populations and potential interactions with other anticholinergic

medications. [1] [4]

Metabolic Profile and Pharmacokinetics

The pharmacokinetic profile of antazoline hydrochloride, while not fully characterized in available

literature, demonstrates several clinically relevant characteristics. Studies in Sprague-Dawley rats indicate

that the drug is mainly eliminated by the kidney following administration. While comprehensive human

metabolism data is limited, the compound's pharmacological effects occur rapidly following topical

administration, with symptomatic relief of allergic eye symptoms manifesting quickly after application. The

drug's protein binding, half-life, and clearance parameters in humans have not been extensively documented

in the available literature, representing an area for future investigation, particularly as interest grows in

repurposing opportunities. [9]

Table: Pharmacological Targets and Therapeutic Implications of Antazoline Hydrochloride

Pharmacological
Target

Mechanistic Action
Therapeutic
Implications

Research Evidence

Histamine H1
Receptor

Competitive

antagonism

Allergic conjunctivitis,

allergic rhinitis

Established use in

ophthalmic/nasal formulations
[1] [4]

Voltage-Gated Ca²⁺
Channels

Inhibition Antiarrhythmic effects In vitro neurophysiological
studies [8]

Muscarinic
Receptors

Anticholinergic
activity

Contributes to side
effect profile

Class effect of first-generation
antihistamines [1]
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Pharmacological
Target

Mechanistic Action
Therapeutic
Implications

Research Evidence

Hepatitis B Virus
Replication

Inhibition of viral

DNA production

Potential antiviral

application

In vitro high-throughput

screening [7]

Emerging Research and Repurposing

Antiviral Applications

Recent investigations have revealed promising antiviral properties of antazoline hydrochloride,

significantly expanding its potential therapeutic profile. A 2020 study employed an in vitro high-throughput

evaluation system to screen nearly 800 compounds from an FDA-approved drug library against Hepatitis B

Virus (HBV). The results demonstrated that antazoline hydrochloride effectively reduced HBV DNA in

extracellular supernatant in a dose-dependent manner, with an EC₅₀ of 2.910 μmol/L in HepAD38 cells

and 2.349 μmol/L in Huh7 cells. This potency compared favorably with other screened compounds,

including arbidol hydrochloride (EC₅₀ 4.321 μmol/L), suggesting significant anti-HBV activity. Follow-up

investigations in different HBV replication systems confirmed the consistent antiviral effects, indicating that

antazoline hydrochloride interferes with the HBV replication process through mechanisms that warrant

further elucidation. [7] [9]

The study methodology involved sophisticated cell culture techniques, including HepAD38 cells (which

replicate HBV in the absence of tetracycline) and Huh7 cells transfected with pHBV1.3-WT. After drug

treatment, supernatants were collected and analyzed for HBV markers including HBsAg, HBeAg, and HBV

DNA. Southern and Northern blot analyses further characterized the antiviral effects. The research

demonstrated that antazoline hydrochloride achieved significant HBV DNA reduction without notable

cytotoxicity at effective concentrations, suggesting a favorable therapeutic window. These findings position

this historical pharmaceutical agent as a promising candidate for drug repurposing in antiviral therapy,

particularly for chronic HBV infection where current treatments including nucleos(t)ide analogues and

interferons have limitations related to tolerance and resistance development. [7]
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Cardiac Electrophysiological Applications

Beyond its antihistaminic and newly discovered antiviral properties, antazoline hydrochloride has been

investigated for cardiac electrophysiological applications, particularly in arrhythmia management.

Although not FDA-approved for this indication, clinical studies have explored its antiarrhythmic potential in

acute myocardial infarction and other cardiac conditions. The proposed dosing regimen involves an

intravenous bolus of 50 mg antazoline hydrochloride administered every 5 minutes up to a maximum of

400 mg, followed by oral maintenance therapy with 100-200 mg doses two to four times daily (maximum

1,200 mg/day). This application likely derives from the drug's calcium channel blocking activity and

potentially other electrophysiological effects that remain to be fully characterized. [4] [9]

The molecular pathways through which antazoline hydrochloride exerts its physiological effects can be

visualized as follows:

Histamine Release
(from mast cells)

Histamine H1 Receptor

Binds to

Allergic Response
(Vasodilation, Increased
Vascular Permeability)

Activates

Voltage-Gated
Ca²⁺ Channels

Cardiac Effects
(Antiarrhythmic)

Modulates

HBV Replication
Mechanism

Antiviral Effect
(HBV DNA Reduction)

Leads to

Antazoline Hydrochloride

Antagonizes Inhibits Interferes with

Click to download full resolution via product page

Diagram: Multimodal Mechanisms of Action of Antazoline Hydrochloride

Experimental Protocols
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HPLC Analysis of Antazoline in Formulations

A stability-indicating HPLC method for the simultaneous determination of antazoline and naphazoline in

ophthalmic solutions was developed to address degradation product identification and quantification. The

method involves the following optimized parameters: [5]

Sample Preparation: Commercial ophthalmic solutions are diluted appropriately with mobile phase.
For forced degradation studies, samples are refluxed at high pH to accelerate hydrolysis, then

neutralized before analysis.
Chromatographic Conditions:

Column: C18 reverse phase column (250 × 4.6 mm, 5 μm particle size)
Mobile Phase: Acetonitrile-phosphate buffer (pH 3.0) in ratio 30:70 (v/v)

Flow Rate: 1.0 mL/min
Detection: UV detection at 280 nm

Injection Volume: 20 μL
Validation Parameters: The method demonstrates linear response over concentration ranges of 2-

50 μg/mL for both antazoline and naphazoline, with correlation coefficients >0.999. Precision studies
show RSD <2% for both intra-day and inter-day variations.

Specificity: The method successfully resolves the primary degradation product (N-[(N-
benzylanilino)acetyl]ethylenediamine) from both active pharmaceutical ingredients, confirming

stability-indicating capability.

This protocol enables quality control laboratories to simultaneously monitor active ingredient concentration

and degradation product formation in pharmaceutical formulations throughout shelf life. [5]

Assessment of Antiviral Activity

The in vitro evaluation of anti-HBV activity employs a comprehensive approach utilizing specialized cell

culture systems and molecular biology techniques: [7]

Cell Culture Models:

HepAD38 cells: Cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine
serum (FBS), 1% penicillin/streptomycin, with doxycycline (2 μg/mL) removed to induce HBV

replication.
Huh7 cells: Cultured in DMEM with 10% FBS and 1% penicillin/streptomycin, then transfected

with pHBV1.3-WT plasmid containing a 1.3-mer over-length HBV genome using Lipofectamine
2000 transfection reagent.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 11 Tech Support

https://www.sigmaaldrich.com/RU/en/tech-docs/paper/325818
https://www.sigmaaldrich.com/RU/en/tech-docs/paper/325818
https://pmc.ncbi.nlm.nih.gov/articles/PMC8257819/
https://www.smolecule.com/products/s518990?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Compound Treatment:

Antazoline hydrochloride is dissolved in DMSO as a 10 mmol/L stock solution, then diluted to
working concentrations (typically 10-100 μmol/L) with culture medium.

Cells are treated with compounds for 72 hours, with renewal of supernatants and compounds at
the 72-hour mark, followed by collection of supernatants after additional 48 hours of incubation.

Cytotoxicity Assessment:

WST-1 assay is performed according to manufacturer specifications (Beyotime Cell
Proliferation and Cytotoxicity Assay Kit).

After 5 days of drug treatment, WST-1 solution is diluted to 1× using DMEM with 10% FBS and
1% P/S, then added to cells.

Following 1 hour incubation, absorbance values at 450 nm and 630 nm are measured using a
microplate reader (BioTek).

HBV Marker Analysis:

ELISA for HBeAg and HBsAg: Performed according to manufacturer recommendations (KHB,
Shanghai), with OD values read at 450 nm/630 nm.

HBV DNA Quantification: Extracted from culture supernatants using QIAamp DNA Blood Mini
Kit (QIAGEN), then quantified by real-time PCR using Hepatitis B Virus DNA Quantitative

Fluorescence Diagnostic Kit (Shengxiang) on ABI QuantStudio 6 Flex device.
Southern/Northern Blot: For intracellular core-associated HBV DNA and RNA analysis using

standard molecular biology techniques with HBV-specific probes.

Table: Experimental Models for Evaluating Antazoline Hydrochloride Bioactivity

Experimental System Application
Key Parameters
Measured

Significant Findings

HepAD38 Cell Line
(tetracycline-regulated HBV
replication)

Antiviral activity

screening

HBV DNA in

supernatant (EC₅₀ =
2.910 μmol/L)

Dose-dependent

inhibition of HBV
replication [7]

Huh7 Cell Line
(transfected with pHBV1.3-

WT)

Antiviral mechanism
studies

HBV DNA in
supernatant (EC₅₀ =

2.349 μmol/L)

Confirmation of antiviral
effect in different model

[7]
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Experimental System Application
Key Parameters
Measured

Significant Findings

Isolated Rabbit Stomach Prokinetic activity Smooth muscle

contraction

Comparison with motilin

activity [6]

Human Conjunctival Mast
Cells

Anti-allergic activity TNF-α mediator

release

Comparison with

olopatadine [4]

Clinical ECG Studies Cardiac

electrophysiology

Arrhythmia conversion Efficacy in atrial

fibrillation [1]

Conclusion and Future Directions

The historical development of antazoline hydrochloride presents a compelling case study in

pharmaceutical repurposing, demonstrating how continued investigation of established agents can reveal

novel therapeutic applications and mechanisms of action. From its origins as a first-generation antihistamine

to its recently discovered antiviral and cardiac electrophysiological properties, this compound exemplifies

the potential latent in existing pharmacopoeias. The ongoing refinement of analytical methods, as evidenced

by recent advancements in spectrophotometric determination techniques, further underscores the continuing

relevance of this historical pharmaceutical agent in modern therapeutic science. [7] [8]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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